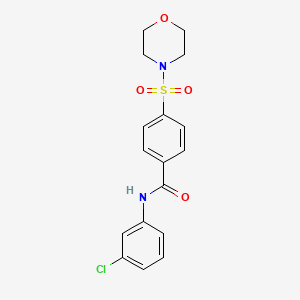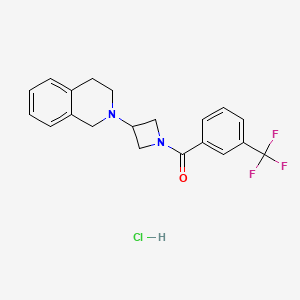![molecular formula C27H22FN7O B2546226 [1,1'-biphenyl]-4-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 923514-03-8](/img/structure/B2546226.png)
[1,1'-biphenyl]-4-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1'-biphenyl]-4-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C27H22FN7O and its molecular weight is 479.519. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
5-HT2 Antagonist Activity
A study by Watanabe et al. (1992) explored bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which are structurally related to the chemical compound . These compounds demonstrated potent 5-HT2 antagonist activity, indicating potential applications in neuropsychiatric and gastrointestinal disorders where serotonin receptors are implicated (Watanabe et al., 1992).
P2X7 Antagonist for Mood Disorders
Chrovian et al. (2018) developed a novel dipolar cycloaddition reaction to synthesize P2X7 antagonists, which are structurally similar to the specified compound. These antagonists showed promise in preclinical trials for the treatment of mood disorders, indicating potential therapeutic applications (Chrovian et al., 2018).
Antibacterial Activity
Nagaraj et al. (2018) synthesized novel triazole analogues of piperazine, closely related to the compound . These compounds exhibited significant antibacterial activity against human pathogenic bacteria, suggesting potential use in developing new antibacterial agents (Nagaraj et al., 2018).
Synthesis of Fused Bicyclic Compounds
Research by Abdelhamid et al. (2012) and Mabkhot et al. (2015) focused on the synthesis of naphtho-fused bicyclic compounds and thieno-fused bicyclic compounds, respectively, which share structural characteristics with the specified compound. These studies contribute to the understanding of the chemical properties and potential applications of such fused bicyclic compounds in various scientific domains (Abdelhamid et al., 2012); (Mabkhot et al., 2015).
Antimicrobial and Anticonvulsant Agents
Malik and Khan (2014) synthesized novel methanone derivatives with potential applications as sodium channel blockers and anticonvulsant agents. These findings suggest possible use in the treatment of epilepsy and related neurological disorders (Malik & Khan, 2014).
Fluorescent Logic Gates
Gauci and Magri (2022) designed compounds comprising a fluorophore, a piperazine receptor, and an aryl group, functioning as fluorescent logic gates. These compounds have potential applications in biochemical and medical research, particularly in studying cellular microenvironments (Gauci & Magri, 2022).
Non-Opiate Antinociceptive Agents
Viaud et al. (1995) investigated oxazolo[5,4-b]pyridin-2(1H)-one derivatives as non-opiate antinociceptive agents. This research suggests potential applications in pain management, especially in conditions where opioid analgesics are not suitable (Viaud et al., 1995).
Mechanism of Action
Target of action
The compound contains a 1,2,3-triazole ring, which is a common feature in many biologically active compounds . Compounds with this structure often interact with various enzymes and receptors in the body, but the specific target would depend on the other functional groups present in the molecule.
Mode of action
The mode of action of a compound depends on its chemical structure and the target it interacts with. For instance, some 1,2,3-triazole derivatives are known to inhibit certain enzymes, thereby altering cellular processes .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially disrupt that pathway and have downstream effects on other processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For instance, the presence of certain functional groups can affect a compound’s solubility, which in turn can influence its absorption and distribution .
Result of action
The molecular and cellular effects of a compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits a particular enzyme, it could lead to a decrease in the production of certain metabolites .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For instance, certain compounds may be more effective or stable under specific pH conditions .
Properties
IUPAC Name |
[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN7O/c28-22-7-4-8-23(17-22)35-26-24(31-32-35)25(29-18-30-26)33-13-15-34(16-14-33)27(36)21-11-9-20(10-12-21)19-5-2-1-3-6-19/h1-12,17-18H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSHZWMFTLLANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2546146.png)
![5-({[(Cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2546147.png)


![5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid](/img/structure/B2546154.png)
![1-[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2546158.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2546160.png)
![(E)-4-bromo-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2546163.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2546166.png)
